![molecular formula C16H15N3OS3 B2774089 Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704559-74-9](/img/structure/B2774089.png)
Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound. It is a useful research compound with a molecular formula of C18H22N6O3S2 and a molecular weight of 434.53. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesis of similar compounds has been reported using direct C-H arylation polymerization .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The BTZ core is a key component of the structure . The structure also includes a thiophen-2-yl group and a 1,4-thiazepan-4-yl group.Chemical Reactions Analysis
Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Wissenschaftliche Forschungsanwendungen
- BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for use in photovoltaics. The BTZ motif serves as a strongly electron-accepting moiety, making it suitable for organic solar cells and dye-sensitized solar cells (DSSCs) .
- Researchers have explored different D–A combinations by varying donor groups while keeping the BTZ acceptor group consistent. This systematic modification allows for fine-tuning of optoelectronic and photophysical properties .
- BTZ derivatives have been employed as fluorescent sensors for lipid droplets, mitochondria, and plasma membranes. Their strong electron-accepting nature contributes to their effectiveness in these applications .
- The BTZ group also shows promise as a bioimaging probe due to its fluorescence properties .
- While BTZ-based systems have been widely researched for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not been thoroughly explored until recently .
- Researchers have synthesized a library of 26 D–A compounds based on the BTZ group and systematically modified their properties. These photocatalysts were validated using test reactions under batch and continuous flow conditions .
- A novel compound, 2-(2-(5-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)ethenyl)-3-methylbenzo[d]thiazol-3-ium iodide (ADB) , exhibits near-infrared emission, efficient reactive oxygen species generation, good phototoxicity, and biocompatibility .
- BTZ derivatives have been investigated for OLED applications. Their electron-accepting properties contribute to efficient charge transport and emission .
- Researchers have studied the effect of BTZ content on exciton dissociation probability and charge collection efficiency in active layers. Photocurrent density (Jph) versus effective voltage (Veff) plots provide insights into device performance .
Photovoltaics and Organic Solar Cells
Fluorescent Sensors and Bioimaging Probes
Visible-Light Organophotocatalysis
Cancer Photodynamic Therapy (PDT)
Organic Light Emitting Diodes (OLEDs)
Exciton Dissociation and Charge Collection Efficiency
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS3/c20-16(11-3-4-12-13(10-11)18-23-17-12)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPAVOFGUPFERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.